molecular formula C12H8ClNO2 B1358414 5-(3-Chlorophenyl)nicotinic acid CAS No. 375853-95-5

5-(3-Chlorophenyl)nicotinic acid

Cat. No.: B1358414
CAS No.: 375853-95-5
M. Wt: 233.65 g/mol
InChI Key: QTMFBTMLLNVUPT-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It features a nicotinic acid core with a 3-chlorophenyl group attached to the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)nicotinic acid typically involves the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base to form 3-chlorocinnamic acid. This intermediate is then subjected to a cyclization reaction with ammonia to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of catalysts and optimized reaction parameters can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Chlorophenyl)nicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and metabolic disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide
  • 2-Chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

5-(3-Chlorophenyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(3-chlorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMFBTMLLNVUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624069
Record name 5-(3-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375853-95-5
Record name 5-(3-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A three neck flask was charged with 5-bromonicotinic acid (2 g, 9.90 mmol), 3-chlorophenylboronic acid (1.55 g, 9.90 mmol), a 0.4 M solution of sodiumcarbonate in water (37 mL, 14.8 mmol) and Acetonitrile (37 mL). The solution was degassed under vacuum and tetrakistriphenylphoshine Pd(0) (0.57 g, 0.495 mmol) was added and the reaction refluxed overnight under nitrogen. The reaction was cooled to room temperature and filtered through a celite pad. The filtrate was partially evaporated under reduced pressure and the remaining solution acidified to pH=2 with 1N HCl. The resulting solid was collected by filtration and dried under vacuum. 1H NMR [(CD3)2SO]: δ 9.15-9.05 (m, 2H), 8.45 (s, 1H), 7.85 (s, 1H), 7.80-7.65 (m, 1H), 7.60-7.42 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
37 mL
Type
reactant
Reaction Step Four
Quantity
37 mL
Type
solvent
Reaction Step Five
Quantity
0.57 g
Type
catalyst
Reaction Step Six

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